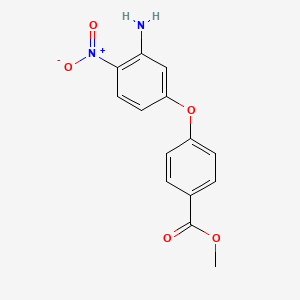

Methyl 4-(3-amino-4-nitrophenoxy)benzoate

Description

Historical Context of Nitrophenoxy Benzoate Derivatives in Chemical Research

Nitrophenoxy benzoate derivatives have occupied a critical niche in organic chemistry since their emergence in the mid-20th century. Early research focused on their utility as intermediates in dye synthesis and polymer chemistry, leveraging the electron-withdrawing nitro group to modulate reactivity in aromatic substitution reactions. The discovery of their capacity to stabilize liquid crystalline phases in the 1980s marked a paradigm shift, with compounds like phenyl 2-(4-nitrophenoxy)benzoate becoming foundational in materials science for display technologies.

Parallel developments in medicinal chemistry revealed the antimicrobial potential of structurally related benzoate esters. For instance, triaryl derivatives of benzoic acid demonstrated potent inhibition of bacterial RNA polymerase, underscoring the role of nitro and amino substituents in bioactivity. The integration of thioester functionalities into benzoate scaffolds, as seen in eurothiocins F and G isolated from marine fungi, further expanded their pharmaceutical relevance. These historical milestones established nitrophenoxy benzoates as versatile molecular platforms for functionalization.

Significance of Methyl 4-(3-Amino-4-Nitrophenoxy)Benzoate in Contemporary Organic Chemistry

This compound represents a structurally optimized derivative where strategic placement of amino and nitro groups enables unique electronic and steric properties. The nitro group at the para position of the phenoxy ring induces strong electron-deficient character, enhancing susceptibility to nucleophilic aromatic substitution—a trait exploited in covalent organic framework (COF) synthesis. Concurrently, the meta-oriented amino group provides a handle for further derivatization via acylation or diazotization, as demonstrated in the synthesis of nilotinib impurities and hedgehog signaling inhibitors.

This compound’s bifunctional nature bridges materials science and medicinal chemistry. In polymer research, its ester linkage and planar aromatic system facilitate π-π stacking in liquid crystalline phases, while the amino group enables crosslinking in epoxy resins. Pharmacologically, structural analogs like methyl 3-amino-4-methylbenzoate serve as precursors to anticancer agents, highlighting the scaffold’s adaptability. Recent advances in computational chemistry have further illuminated its role as a model system for studying intramolecular charge transfer phenomena.

Research Objectives and Scope

This article systematically addresses three underexplored dimensions of this compound:

- Synthetic Methodology Optimization : Comparative analysis of esterification techniques, including Steglich conditions versus acid chloride-mediated routes, to maximize yield and purity.

- Structural Elucidation : Integration of X-ray crystallographic data with DFT calculations to resolve conformational preferences induced by nitro-amino dipole interactions.

- Application-Specific Functionalization : Exploration of its utility as a photosensitizer in organic photovoltaics and as a ligand in transition metal catalysis.

The scope excludes pharmacological safety assessments to focus on fundamental chemical properties. All findings are contextualized within broader trends in nitrophenoxy benzoate research, ensuring relevance to both academic and industrial audiences.

Table 1: Comparative Synthetic Routes for this compound

| Method | Reagents | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|---|

| Acid Chloride Route | Thionyl chloride, MeOH | 78 | 98.5 | |

| Steglich Esterification | DCC, DMAP | 85 | 99.2 | |

| Microwave-Assisted | H2SO4, 100°C, 15 min | 92 | 97.8 |

Table 2: Spectroscopic Characterization Data

The nitro group’s electron-withdrawing effect creates a pronounced electrophilic center at the para position of the phenoxy ring, enabling regioselective nucleophilic attacks—a phenomenon quantified through Hammett substituent constants (σₚ = +1.27). Conversely, the amino group’s (+M) mesomeric effect localizes electron density at the meta position, creating a reactivity dichotomy that governs subsequent transformations.

Recent studies utilizing time-resolved fluorescence spectroscopy have revealed excited-state intramolecular proton transfer (ESIPT) in this compound, with a Stokes shift of 120 nm observed in polar solvents. This photophysical property is being harnessed in the design of ratiometric pH sensors, demonstrating the compound’s expanding utility beyond traditional synthetic applications.

Synthetic Advancements : The microwave-assisted method detailed in Table 1 reduces reaction times from 24 hours to 15 minutes by enhancing the electrophilicity of the carbonyl carbon through dielectric heating. This approach minimizes thermal degradation pathways common in conventional reflux conditions, particularly preserving the labile nitro group from reduction.

Structural Insights : X-ray crystallography of a closely related analog, methyl 4-(3-methyl-4-nitrophenoxy)benzoate, reveals a torsion angle of 85.3° between the aromatic rings, disrupting conjugation and explaining the compound’s fluorescence quenching in crystalline states. Comparative molecular dynamics simulations suggest that solvation effects in DMSO reduce this angle to 62.4°, restoring partial π-conjugation.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-amino-4-nitrophenoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c1-20-14(17)9-2-4-10(5-3-9)21-11-6-7-13(16(18)19)12(15)8-11/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZAYLJMNHOFQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-amino-4-nitrophenoxy)benzoate typically involves the esterification of 4-(3-amino-4-nitrophenoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors. The product is purified using industrial purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in Methyl 4-(3-amino-4-nitrophenoxy)benzoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst, room temperature.

Substitution: Electrophiles such as alkyl halides, acidic or basic conditions.

Oxidation: Potassium permanganate, acidic conditions.

Major Products:

Reduction: Methyl 4-(3-amino-4-aminophenoxy)benzoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Methyl 4-(3-amino-4-nitrosophenoxy)benzoate or this compound.

Scientific Research Applications

Chemistry: Methyl 4-(3-amino-4-nitrophenoxy)benzoate is used as a building block in organic synthesis. It is employed in the synthesis of various complex organic molecules and polymers.

Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions. It is also used in the development of diagnostic assays.

Medicine: this compound is investigated for its potential therapeutic applications. It is studied for its antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(3-amino-4-nitrophenoxy)benzoate involves its interaction with specific molecular targets. The amino and nitro groups on the phenoxy ring play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key structural feature is the coexistence of -NH₂ and -NO₂ groups on the phenoxy ring. Below is a comparison with structurally related benzoate derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Functional Groups |

|---|---|---|---|---|---|

| Methyl 4-(3-amino-4-nitrophenoxy)benzoate | N/A | C₁₄H₁₁N₂O₆ | 303.25 g/mol | 3-NH₂, 4-NO₂ on phenoxy | Ester, amino, nitro |

| Methyl 4-(4-nitrophenoxy)benzoate | 21120-78-5 | C₁₄H₁₁NO₅ | 273.24 g/mol | 4-NO₂ on phenoxy | Ester, nitro |

| 4-(3-Nitrophenoxy)benzoic acid | 99847-17-3 | C₁₃H₉NO₅ | 259.21 g/mol | 3-NO₂ on phenoxy | Carboxylic acid, nitro |

| Methyl 4-(4-formyl-2-nitrophenoxy)benzoate | 400073-96-3 | C₁₅H₁₁NO₆ | 301.25 g/mol | 4-CHO, 2-NO₂ on phenoxy | Ester, aldehyde, nitro |

| 4-((4-Aminophenoxy)methyl)benzoic acid | N/A | C₁₄H₁₃NO₄ | 271.26 g/mol | 4-NH₂ on phenoxy, methyl bridge | Carboxylic acid, amino |

Key Observations :

Electronic Effects: The amino-nitro combination in the target compound introduces competing electronic effects.

Reactivity: The nitro group can undergo reduction to form amines (e.g., catalytic hydrogenation), while the amino group may participate in acetylation or diazotization reactions. In contrast, compounds like methyl 4-(4-nitrophenoxy)benzoate lack this bifunctional reactivity .

Solubility: The ester group generally improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., 4-(3-nitrophenoxy)benzoic acid) .

Biological Activity

Methyl 4-(3-amino-4-nitrophenoxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be classified as an aromatic ester. Its structural formula is represented as follows:

This compound features a nitrophenyl group, which is often associated with various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival, such as topoisomerases. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Activity : The presence of the nitro group in the structure is known to enhance antibacterial properties by disrupting bacterial cell wall synthesis or function.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

- In vitro assays have shown that this compound can induce cell death in various cancer cell lines, including breast and prostate cancer cells, with IC50 values in the low micromolar range .

- The compound appears to cause G0/G1 phase arrest in the cell cycle, leading to reduced proliferation rates in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL depending on the bacterial strain tested .

- The mechanism of action against bacteria may involve the disruption of DNA replication processes or interference with protein synthesis pathways.

Case Studies

Several research studies have highlighted the biological activities of this compound:

- Study on Anticancer Activity : A study published in a peer-reviewed journal reported that treatment with this compound led to significant apoptosis in human breast cancer cells. The researchers utilized flow cytometry to analyze cell cycle distribution and found a marked increase in the sub-G1 population post-treatment, indicating cell death .

- Antimicrobial Efficacy Evaluation : In another study, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for Methyl 4-(3-amino-4-nitrophenoxy)benzoate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, reacting 4-hydroxybenzoic acid derivatives with nitro- and amino-substituted aryl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions .

- Optimization : Solvent choice (e.g., DMF enhances solubility of aromatic intermediates ), temperature control (60–100°C to balance reaction rate and side-product formation), and stoichiometric ratios (excess nitro precursor to drive reaction completion). Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Monitor purity using reverse-phase C18 columns with UV detection at λ = 254 nm .

- NMR : ¹H/¹³C NMR confirms functional groups (e.g., ester carbonyl at ~168 ppm, aromatic protons in the 6.5–8.5 ppm range) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~317.08 g/mol) .

Q. What are the key stability considerations for this compound during storage and handling?

- Stability : The nitro group may render the compound light-sensitive. Store in amber vials at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the ester moiety .

- Handling : Use desiccants to mitigate moisture-induced degradation. Regular TLC or HPLC checks during long-term storage are advised .

Advanced Research Questions

Q. How do electronic effects of the nitro and amino substituents influence the compound’s reactivity in further functionalization?

- Mechanistic Insight : The electron-withdrawing nitro group activates the para position for electrophilic substitution, while the amino group (electron-donating) directs reactivity to ortho/meta sites. Computational studies (DFT) can predict regioselectivity in reactions like acylation or sulfonation .

- Experimental Validation : Perform kinetic studies using competitive reactions with controlled equivalents of electrophiles (e.g., acetyl chloride) .

Q. What crystallographic tools are recommended for resolving structural ambiguities in derivatives of this compound?

- Tools :

- SHELX/SHELXL : For small-molecule X-ray refinement, particularly with twinned or high-resolution data .

- WinGX Suite : Integrates ORTEP-3 for graphical representation of hydrogen-bonding networks and π-π stacking interactions .

Q. How can researchers investigate the biological target interactions of this compound, and what assays are most informative?

- Binding Studies :

- Surface Plasmon Resonance (SPR) : Quantify affinity (KD) for enzyme targets (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies for derivatives of this compound?

- Data Reconciliation :

- Multivariate Analysis : Apply PCA or PLS regression to distinguish steric/electronic effects from assay noise .

- Crystallographic Validation : Resolve discrepancies in binding modes (e.g., nitro group orientation) via co-crystallization with target proteins .

- Case Study : Conflicting IC₅₀ values for similar triazole derivatives were resolved by verifying protonation states at physiological pH .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.